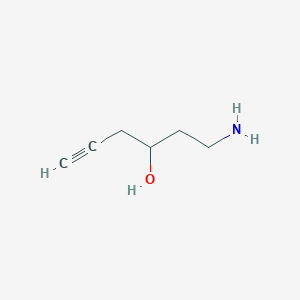
4-(3-Aminobenzoylamino)piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
Molecular Structure Analysis
The molecular weight of “4-(3-Aminobenzoylamino)piperidine-1-carboxylic acid tert-butyl ester” is 305.42 . The SMILES string representation of the molecule isO=C (OC (C) (C)C)N (CCC1)CC1NCC2=CC=C (N)C=C2 . This provides a linear representation of the molecular structure. Physical And Chemical Properties Analysis
“4-(3-Aminobenzoylamino)piperidine-1-carboxylic acid tert-butyl ester” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not available in the resources I accessed.Scientific Research Applications
Synthesis and Intermediate Role in Drug Development
4-(3-Aminobenzoylamino)piperidine-1-carboxylic acid tert-butyl ester serves as an important intermediate in the synthesis of various biologically active compounds. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a compound structurally related to 4-(3-Aminobenzoylamino)piperidine-1-carboxylic acid tert-butyl ester, has been synthesized as an intermediate in the development of crizotinib, a drug used in cancer therapy (Kong et al., 2016).
Role in Biological Evaluation
The compound has been involved in the synthesis and biological evaluation of related compounds. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, another related compound, was synthesized and evaluated for its antibacterial and anthelmintic activity, demonstrating moderate activity in these areas (Sanjeevarayappa et al., 2015).
Activation of Human Small-Conductance Ca2+-Activated K+ Channels
A molecule similar in structure, 4-(2-methoxy-phenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (GW542573X), has been identified as an activator of small-conductance Ca2+-activated K+ channels, specifically the SK1 subtype. This represents a novel mode of action for drugs targeting these channels, providing insights into potential therapeutic applications for conditions involving these channels (Hougaard et al., 2009).
Asymmetric Synthesis of Nociceptin Antagonists
In asymmetric synthesis, derivatives of this compound class have been used as intermediates in the synthesis of nociceptin antagonists, showcasing its utility in creating complex, biologically active molecules (Jona et al., 2009).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-[(3-aminobenzoyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-9-7-14(8-10-20)19-15(21)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10,18H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJAGWYNZFHBGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminobenzoylamino)piperidine-1-carboxylic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-Butyl 4-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1383066.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1383069.png)




![3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1383076.png)
![4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1383077.png)